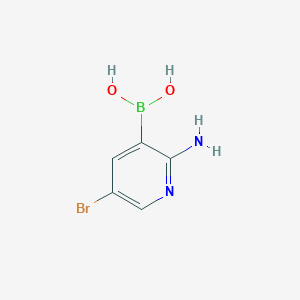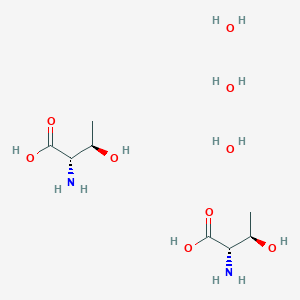
(2S,3R)-2-amino-3-hydroxybutanoic acid;trihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3R)-2-amino-3-hydroxybutanoic acid;trihydrate is a compound with significant importance in various scientific fields. It is known for its unique stereochemistry and its applications in pharmaceuticals and biochemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-amino-3-hydroxybutanoic acid;trihydrate involves multiple steps. One common method includes the use of (3aR,4R,6S,6aS)-4-[(1,1-dimethylethyloxy)carbonyl]amino-3-(1’-ethylpropyl)-3a,5,6,6a-tetrahydrochysene-4H-pentamethylene as a starting material. This compound undergoes a series of reactions, including protection, deprotection, and coupling reactions, to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3R)-2-amino-3-hydroxybutanoic acid;trihydrate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The amino group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a keto acid, while reduction may produce an amino alcohol .
Wissenschaftliche Forschungsanwendungen
(2S,3R)-2-amino-3-hydroxybutanoic acid;trihydrate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: It is investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: The compound is used in the production of pharmaceuticals and as a reagent in biochemical assays.
Wirkmechanismus
The mechanism of action of (2S,3R)-2-amino-3-hydroxybutanoic acid;trihydrate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The pathways involved include binding to active sites of enzymes and altering their activity, which can lead to changes in metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1S,2S,3R,4R)-3-[(1S)-1-acetamido-2-ethylbutyl]-4-guanidino-2-hydroxycyclopentane-1-carboxylic acid trihydrate
- (1S,2S,3S,4R)-3-[(1S)-1-acetamido-2-ethylbutyl]-4-(diaminomethylene)amino-2-hydroxycyclopentanecarboxylic acid trihydrate
Uniqueness
(2S,3R)-2-amino-3-hydroxybutanoic acid;trihydrate is unique due to its specific stereochemistry, which imparts distinct biological activity and chemical reactivity. Its ability to form stable trihydrate crystals also sets it apart from similar compounds .
Eigenschaften
Molekularformel |
C8H24N2O9 |
|---|---|
Molekulargewicht |
292.28 g/mol |
IUPAC-Name |
(2S,3R)-2-amino-3-hydroxybutanoic acid;trihydrate |
InChI |
InChI=1S/2C4H9NO3.3H2O/c2*1-2(6)3(5)4(7)8;;;/h2*2-3,6H,5H2,1H3,(H,7,8);3*1H2/t2*2-,3+;;;/m11.../s1 |
InChI-Schlüssel |
BGXPDKKNGSNXGX-QPHONDARSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)O)N)O.C[C@H]([C@@H](C(=O)O)N)O.O.O.O |
Kanonische SMILES |
CC(C(C(=O)O)N)O.CC(C(C(=O)O)N)O.O.O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







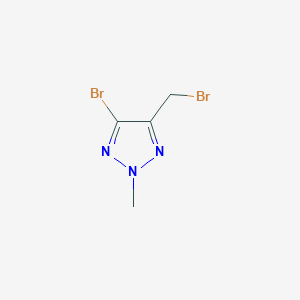
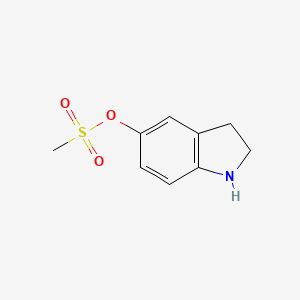

![ethyl 3-(3-oxo-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-2-yl)benzoate;hydrochloride](/img/structure/B15223017.png)
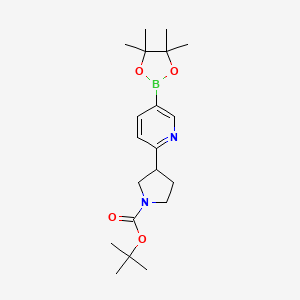
![3-Bromo-8-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B15223032.png)
![5-Methylbenzo[b]thiophene 1,1-dioxide](/img/structure/B15223043.png)
